N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Description
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromo substituent at the 4-position and a formyl group at the 2-position of the phenyl ring. This compound is synthesized via sequential oxidation and bromination steps, as detailed in heterocyclic chemistry literature . Sulfonamides are widely studied for their biological and material applications, with structural variations (e.g., substituents, hydrogen bonding patterns) significantly influencing their properties. Below, we systematically compare this compound with structurally related sulfonamides, focusing on synthesis, physical properties, structural features, and functional implications.
Properties
IUPAC Name |
N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-14-7-4-12(15)8-11(14)9-17/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOGODATAMBJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365608 | |
| Record name | N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34159-05-2 | |
| Record name | N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by formylation and sulfonamide formation. The reaction conditions often involve the use of reagents such as bromine, formic acid, and sulfonamide derivatives under controlled temperatures and reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide has been studied for its potential as an antibiotic agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against resistant strains of bacteria.
- Antimicrobial Properties : The compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 μg/mL, suggesting potent antibacterial effects. The presence of a hydrogen-bond acceptor in its structure is thought to enhance its activity against certain bacterial targets .
- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that some derivatives possess selective toxicity toward cancer cell lines, making them candidates for further development as anticancer agents. The structure-activity relationship studies reveal that modifications at the amide position can significantly influence the cytotoxic profile of the compounds .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block in the preparation of more complex molecules.
- Synthesis of Benzodioxepinones and Benzoxazepinones : this compound can be utilized in the synthesis of benzodioxepinones and benzoxazepinones through tandem reactions involving oxidation and cyclization processes .
- Functionalization Reactions : The presence of both an aldehyde and a sulfonamide group allows for multiple functionalization strategies, including nucleophilic additions and coupling reactions. These reactions can lead to the formation of diverse derivatives with tailored properties for specific applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at the amide position | Potentiates OXA activity |
| Alteration of alkyl chain length | Influences antibacterial potency |
| Introduction of electron-withdrawing groups | Enhances stability and activity against resistant strains |
Studies have demonstrated that specific modifications can enhance the compound’s efficacy against bacteria by improving binding interactions with target enzymes or receptors .
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Case Study 1 : A derivative was synthesized and evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with reduced MIC values compared to existing antibiotics.
- Case Study 2 : In a study focused on anticancer properties, modifications to the sulfonamide group led to increased selectivity toward certain cancer cell lines, suggesting potential for targeted therapy.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and formyl groups can participate in binding interactions, while the sulfonamide group can mimic natural substrates or inhibitors, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bromo and Formyl Substituents
- N-(2-Formylphenyl)-4-methylbenzenesulfonamide (): Key Difference: Lacks the 4-bromo substituent present in the target compound. Structural Impact: The absence of bromo reduces steric bulk and electronic effects. Crystal structures reveal C–H⋯O hydrogen bonds forming dimers, whereas the bromo group in the target compound may influence packing via halogen interactions . Synthesis: Prepared via MnO₂ oxidation of a benzyl alcohol precursor, contrasting with the bromination step required for the target compound .
- Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate (Compound 10, ): Key Difference: Contains a methoxycarbonyl group instead of a formyl group. Functional Impact: The ester group may enhance solubility in non-polar solvents compared to the polar formyl group.
Brominated Sulfonamides with Heterocyclic Moieties
- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide ():
- Key Difference : Bromo substituent on a pyridyl ring rather than a benzene ring.
- Structural Impact : The pyridyl nitrogen introduces hydrogen-bonding acceptors, leading to N–H⋯Br and N–H⋯O interactions. The dihedral angle between the pyridyl and benzene rings (66.87°) is distinct from the target compound’s planar aromatic system .
- Application : Serves as an intermediate in antitumor drug synthesis, highlighting the role of bromo groups in bioactive molecule design .
Sulfonamides with Amino and Other Electron-Donating Groups
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide (): Key Difference: Amino group at the 4-position instead of bromo and formyl groups. The dihedral angle between benzene rings (45.86°) is smaller than in brominated analogues, reflecting reduced steric hindrance . Thermal Stability: Higher melting point (245°C) compared to non-polar derivatives, attributed to strong intermolecular hydrogen bonds .
- N-(3-(4-Bromophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (Compound 4o, ): Key Difference: Chromene ring system with a bromophenyl substituent. Melting point (192–194°C) is comparable to other brominated sulfonamides .
Sulfonamides with Nitro and Halogen Substituents
- 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (): Key Difference: Nitro group at the 2-position and dual bromo substituents. Reactivity: The nitro group may reduce synthetic versatility due to steric and electronic hindrance. No melting point data provided, but dual bromo groups likely increase molecular weight and hydrophobicity .
Comparative Data Tables
Table 1: Physical and Structural Properties
Functional Implications
- Bromo groups also participate in halogen bonding, influencing crystal packing .
- Formyl vs. Amino Groups: Formyl groups increase electrophilicity, making the compound reactive toward nucleophiles (e.g., in Schiff base formation), whereas amino groups enable hydrogen bonding and pH-dependent solubility .
- Chromene and Pyridyl Systems : Extended π-systems in chromene derivatives may enhance fluorescence properties, while pyridyl rings introduce coordination sites for metal complexes .
Biological Activity
N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, especially in the context of antimicrobial properties and its role as a potentiator of antibiotic efficacy. This article synthesizes the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
This compound can be characterized by its sulfonamide group, which is known for various biological activities. The presence of the bromo and formyl substituents on the aromatic ring significantly influences its reactivity and biological interactions.
Antimicrobial Activity
One of the most notable aspects of this compound is its potential as an antimicrobial agent. Research indicates that compounds with similar structures can exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA). For instance, studies have shown that related sulfonamide compounds can lower the minimal inhibitory concentration (MIC) of β-lactam antibiotics like oxacillin against MRSA strains. In particular, certain derivatives have been reported to reduce the MIC from 256 μg/mL to as low as 2 μg/mL when combined with oxacillin at a concentration of 20 μM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can lead to variations in biological activity. For example, the introduction of different alkyl groups or halogens at specific positions on the aromatic rings can enhance or diminish antimicrobial potency. Compounds with methyl substitutions at certain positions have shown enhanced activity against MRSA strains .
Table 1: Summary of Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Bacterial Strain | Notes |
|---|---|---|---|
| This compound | 2 | MRSA252 | Significant potentiation with oxacillin |
| Related Compound A | 4 | NRS100 | Moderate activity |
| Related Compound B | 256 | Control (no treatment) | No effect |
Case Studies and Experimental Findings
A case study involving the synthesis and testing of derivatives of this compound demonstrated its potential as a lead compound for developing new antimicrobial agents. The study involved screening various analogues for their ability to potentiate β-lactam antibiotics against resistant bacterial strains. Notably, some derivatives exhibited no antibacterial activity on their own but significantly enhanced the efficacy of existing antibiotics .
In Vitro Studies
In vitro experiments have indicated that certain sulfonamide derivatives possess antifungal properties as well. For instance, related compounds have shown efficacy against fungi like Candida neoformans and Aspergillus fumigatus, suggesting a broader spectrum of biological activity beyond just antibacterial effects .
The mechanism by which this compound exerts its effects appears to involve interference with bacterial resistance mechanisms. By potentiating the action of β-lactam antibiotics, it may disrupt the signaling pathways that bacteria use to respond to antibiotic exposure. This disruption could lead to increased susceptibility of resistant strains to conventional treatments .
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a brominated aromatic amine precursor using 4-methylbenzenesulfonyl chloride under controlled pH (e.g., aqueous conditions at room temperature). Purification involves recrystallization or column chromatography. Purity is validated via melting point analysis, NMR (to confirm substituent positions), and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and formyl C=O (~1680 cm⁻¹).
- NMR : H NMR confirms aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~9.8 ppm), and methyl groups (δ ~2.4 ppm). C NMR resolves carbonyl (δ ~190 ppm) and sulfonamide carbons .
Q. How is the crystal structure determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker APEX-II CCD diffractometers with Mo-Kα radiation. Structures are solved via direct methods (SHELXS) and refined using SHELXL. Absorption corrections are applied with SADABS .
Advanced Questions
Q. How are hydrogen bonding networks analyzed in the solid state, and what functional insights do they provide?
- Methodological Answer : Hydrogen bonds (N–H⋯O/S, C–H⋯O) are quantified using geometric parameters (distance, angle) from SCXRD. Graph set analysis (e.g., R(8) motifs) identifies supramolecular motifs. Tools like Mercury or PLATON visualize interactions, while SHELXL refines H-atom positions. These networks influence solubility and stability .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
- Methodological Answer : Contradictions (e.g., high R-factor, thermal motion) are addressed by:
- Re-examining data for twinning or disorder (SHELXL TWIN/DFIX commands).
- Validating models with R and goodness-of-fit (SHELXL LIST 4 output).
- Cross-checking with validation tools like ADDSYM (PLATON) to detect missed symmetry .
Q. How can computational methods predict pharmacological activity, such as kinase inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) screens binding affinities to kinase active sites (e.g., PI3Kγ). QSAR models correlate electronic descriptors (HOMO-LUMO, logP) with bioactivity. MD simulations assess stability of ligand-receptor complexes over 50–100 ns .
Q. What synthetic optimizations improve yield in multistep syntheses involving this compound?
- Methodological Answer :
- Stepwise Monitoring : TLC or LC-MS tracks intermediates.
- Catalysis : Pd-mediated coupling for bromoaryl intermediates enhances efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfonylation kinetics .
Q. How does the compound’s conformation differ in solution versus the solid state?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
